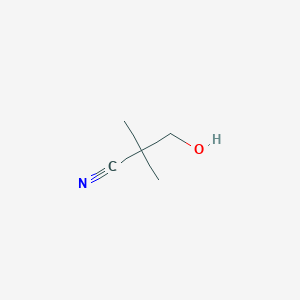

3-Hydroxy-2,2-dimethylpropanenitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2,2-dimethylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-5(2,3-6)4-7/h7H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWXFHHXOVMQARV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50543119 | |

| Record name | 3-Hydroxy-2,2-dimethylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19295-57-9 | |

| Record name | 3-Hydroxy-2,2-dimethylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2,2-dimethylpropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 3-Hydroxy-2,2-dimethylpropanenitrile

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-2,2-dimethylpropanenitrile, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into the core aspects of its synthesis, detailing established methodologies and the underlying chemical principles. Furthermore, it presents a thorough characterization of its physicochemical and spectroscopic properties, alongside critical safety and handling protocols. The guide aims to serve as an authoritative resource, integrating technical accuracy with practical insights to facilitate its effective application in research and development.

Introduction

This compound, with the CAS number 19295-57-9, is a bifunctional organic molecule incorporating both a hydroxyl and a nitrile group.[1][2][3][4] Its unique structural arrangement, featuring a sterically hindered neopentyl core, imparts specific reactivity and physical properties that make it a valuable building block in organic synthesis. The presence of the nitrile moiety allows for its conversion into a variety of other functional groups, including amines, carboxylic acids, and amides, while the primary hydroxyl group offers a site for esterification, etherification, and other nucleophilic reactions. These characteristics make it a key intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[5] This guide provides an in-depth exploration of its synthesis, properties, and handling, designed to empower researchers to confidently and safely utilize this compound in their work.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular synthetic route is often dictated by factors such as the availability of starting materials, desired scale, and economic viability. This section will detail two primary methodologies: a laboratory-scale synthesis via reduction of a cyanoester and a more industrially relevant approach involving the cyanohydrin formation from a key aldehyde intermediate.

Laboratory-Scale Synthesis from Ethyl 2-Cyano-2-methylpropionate

A reliable laboratory-scale synthesis of this compound involves the reduction of the ester functionality of ethyl 2-cyano-2-methylpropionate. This method offers high yields and a straightforward purification process.

Causality of Experimental Choices:

-

Choice of Reducing Agent: Sodium borohydride (NaBH₄) is selected as the reducing agent due to its chemoselectivity. It readily reduces esters to alcohols while leaving the nitrile group intact under the specified reaction conditions. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce both the ester and the nitrile.

-

Solvent System: A mixture of tetrahydrofuran (THF) and water is employed. THF serves to solubilize the organic starting material, while water is necessary for the activity of the sodium borohydride and for the workup.

-

Quenching Step: The addition of hydrochloric acid is crucial to neutralize the reaction mixture and quench any unreacted sodium borohydride, preventing the formation of flammable hydrogen gas upon disposal.

-

Purification: Extraction with ethyl acetate allows for the separation of the desired product from the aqueous phase. A subsequent wash with water removes any remaining inorganic salts, and drying over anhydrous magnesium sulfate eliminates residual water before concentration. A final filtration through a small amount of silica gel helps to remove any baseline impurities.

Experimental Protocol:

A detailed experimental protocol for this synthesis is provided below.[6]

| Step | Procedure |

| 1 | Dissolve ethyl 2-cyano-2-methylpropionate (5.0 g, 35.4 mmol) in a solvent mixture of tetrahydrofuran (40 mL) and water (100 mL) in a round-bottom flask equipped with a magnetic stirrer. |

| 2 | Slowly add sodium borohydride (4.47 g, 106 mmol) to the solution in portions to control the initial effervescence. |

| 3 | Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC). |

| 4 | Upon completion, carefully and slowly add 6N hydrochloric acid to the mixture to quench the reaction and adjust the pH to be slightly acidic. |

| 5 | Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). |

| 6 | Combine the organic phases and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). |

| 7 | Dry the organic phase over anhydrous magnesium sulfate, filter, and pass through a small plug of silica gel. |

| 8 | Concentrate the filtrate under reduced pressure to yield 3-hydroxy-2,2-dimethylpropionitrile as an oil (3.4 g, 97% yield). |

Diagram of the Synthesis Workflow:

Caption: Workflow for the laboratory synthesis of this compound.

Industrial Synthesis via Hydroxypivaldehyde Intermediate

On an industrial scale, a more cost-effective route involves the initial synthesis of 3-hydroxy-2,2-dimethylpropanal (commonly known as hydroxypivaldehyde) via an aldol condensation, followed by its conversion to the corresponding cyanohydrin.

2.2.1. Synthesis of 3-Hydroxy-2,2-dimethylpropanal

Hydroxypivaldehyde is produced through the aldol condensation of isobutyraldehyde and formaldehyde.[7] This reaction is typically base-catalyzed.

Reaction Mechanism:

The reaction proceeds via a base-catalyzed aldol condensation mechanism. The base, often a tertiary amine like triethylamine, deprotonates the α-carbon of isobutyraldehyde to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. A subsequent protonation step yields the final product, hydroxypivaldehyde.

Diagram of the Aldol Condensation Mechanism:

Caption: Mechanism of hydroxypivaldehyde synthesis via aldol condensation.

2.2.2. Conversion of Hydroxypivaldehyde to this compound

The conversion of hydroxypivaldehyde to this compound follows the general mechanism of cyanohydrin formation. This reaction involves the nucleophilic addition of a cyanide ion to the aldehyde carbonyl group.

Causality of Experimental Choices:

-

Cyanide Source: While hydrogen cyanide (HCN) can be used directly, it is a highly toxic and volatile gas. A safer and more common laboratory practice is to generate the cyanide nucleophile in situ from a salt such as sodium cyanide (NaCN) or potassium cyanide (KCN) by the addition of a mild acid. This maintains a sufficient concentration of the cyanide anion for the reaction to proceed.

-

pH Control: The pH of the reaction is critical. The reaction requires the presence of the cyanide anion (CN⁻) as the nucleophile, which is favored at a slightly basic pH. However, if the pH is too high, the aldehyde can undergo undesired side reactions. If the pH is too acidic, the concentration of the cyanide anion will be too low for the reaction to proceed at a reasonable rate.

-

Workup: A careful acidic workup is necessary to neutralize any remaining cyanide and to protonate the intermediate alkoxide to form the final hydroxyl group.

Representative Experimental Protocol:

To a stirred solution of 3-hydroxy-2,2-dimethylpropanal (1 equivalent) in a suitable solvent such as water or a water/alcohol mixture, a solution of sodium cyanide (1.1 equivalents) in water is added. The mixture is cooled in an ice bath, and a solution of a weak acid (e.g., acetic acid) is added dropwise to maintain a slightly acidic to neutral pH. The reaction is stirred at low temperature for several hours until completion (monitored by TLC). The reaction is then carefully quenched with a stronger acid to neutralize any remaining cyanide, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to afford this compound.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective handling, storage, and application.

Physicochemical Properties

The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO | [1][2][3] |

| Molecular Weight | 99.13 g/mol | [1][3] |

| CAS Number | 19295-57-9 | [1][2][3] |

| Appearance | Colorless to off-white solid-liquid mixture or oil | [6] |

| Boiling Point | 86-87 °C at 18 Torr | |

| pKa | 13.75 ± 0.10 (Predicted) | [2] |

| Solubility | Soluble in water and many organic solvents such as ethanol and methanol. | |

| Density | 0.971 ± 0.06 g/cm³ (Predicted) |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound.

-

¹H NMR (CDCl₃): δ 1.36 (s, 6H), 3.58 (s, 2H).[6]

-

Interpretation: The singlet at 1.36 ppm with an integration of 6H corresponds to the two equivalent methyl groups. The singlet at 3.58 ppm with an integration of 2H is assigned to the methylene protons adjacent to the hydroxyl group. The absence of a readily observable hydroxyl proton signal is common, as it can be broad or exchange with trace amounts of water in the solvent.

-

-

¹³C NMR (Predicted): Predicted spectra are available in chemical databases. Key predicted signals would include those for the two methyl carbons, the quaternary carbon, the methylene carbon, and the nitrile carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (broad, ~3400 cm⁻¹), the C-H stretches of the alkyl groups (~2960-2870 cm⁻¹), and the C≡N stretch of the nitrile group (sharp, ~2250 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 99. The fragmentation pattern would likely involve the loss of small neutral molecules such as water or formaldehyde.

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. Its precursor, hydroxypivaldehyde, is used in the production of neopentyl glycol, calcium pantothenate, and other fine chemicals, highlighting the industrial importance of this structural motif.[8] The nitrile group in this compound can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with Grignard reagents, providing access to a wide range of derivatives.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1] As with all cyanohydrins, it has the potential to release highly toxic hydrogen cyanide gas, particularly under acidic or basic conditions or upon heating. Therefore, strict safety protocols must be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, a lab coat, and safety goggles. A face shield is recommended when there is a risk of splashing.

-

Engineering Controls: All manipulations of this compound should be conducted in a well-ventilated chemical fume hood.

-

Handling: Avoid contact with skin and eyes. Do not breathe vapors or mists. Prevent the formation of aerosols. Keep away from acids, bases, and strong oxidizing agents.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Spill Response: In the event of a spill, evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Dispose of the waste in a sealed container according to institutional and local regulations.

-

First Aid:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them water to drink. Seek immediate medical attention.

-

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis. This guide has provided a detailed overview of its synthesis, including both laboratory and industrial-scale methodologies, with a focus on the rationale behind the experimental choices. A comprehensive summary of its physicochemical and spectroscopic properties has been presented to aid in its characterization and use. Crucially, this document has emphasized the critical importance of adhering to strict safety protocols when handling this compound due to its inherent toxicity. By providing this in-depth technical information, this guide aims to empower researchers and developers to effectively and safely utilize this compound in their pursuit of new chemical entities and improved synthetic processes.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN100540518C - Stabilized hydroxypivalaldehyde.

-

PubChem. (n.d.). 3-Hydroxy-2,2-dimethylpropionaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound | C5H9NO | CID 13531383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 19295-57-9 [amp.chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 19295-57-9 [chemicalbook.com]

- 7. 3-Hydroxy-2,2-dimethylpropionaldehyde | C5H10O2 | CID 11699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN100540518C - Stabilized hydroxypivalaldehyde - Google Patents [patents.google.com]

physicochemical properties of 3-Hydroxy-2,2-dimethylpropanenitrile

An In-Depth Technical Guide to the Physicochemical Properties of 3-Hydroxy-2,2-dimethylpropanenitrile

This guide provides a comprehensive overview of the physicochemical properties, safety considerations, and synthetic pathways of this compound (CAS No. 19295-57-9). Designed for researchers, chemists, and professionals in drug development, this document synthesizes available data to offer field-proven insights into the handling and application of this versatile chemical intermediate.

Molecular Identity and Structure

This compound is an organic compound featuring a bifunctional structure with both a hydroxyl (-OH) and a nitrile (-C≡N) group.[1] The presence of two methyl groups on the alpha-carbon to the nitrile creates a sterically hindered gem-dimethyl arrangement, which significantly influences its reactivity and physical properties.[1]

Key Identifiers:

-

IUPAC Name: this compound[2]

The molecule's structure, with its polar hydroxyl and nitrile functionalities, suggests a moderate degree of polarity and the capacity for hydrogen bonding, which dictates its solubility and chromatographic behavior.[1]

Physicochemical Properties: A Data-Driven Summary

Quantitative data for this compound is primarily based on computational models, with limited experimentally derived values in public literature. The following table summarizes the key physicochemical properties.

| Property | Value | Source/Method |

| Molecular Weight | 99.13 g/mol | Computed by PubChem[2][3][5] |

| Physical State | Solid / Liquid / Oil | Inconsistent reports[1][6] |

| pKa | 13.75 ± 0.10 | Predicted[4] |

| LogP (XLogP3-AA) | 0.2 | Computed by XLogP3[2][4] |

| Hydrogen Bond Donors | 1 | Computed[2] |

| Hydrogen Bond Acceptors | 2 | Computed[4] |

| Topological Polar Surface Area | 44 Ų | Computed[2][4] |

Expert Insight: The discrepancy in the reported physical state (solid vs. liquid/oil) is not uncommon for compounds with melting points near ambient temperature. The presence of impurities can also lead to a depression of the freezing point, resulting in a liquid or oily appearance. For definitive characterization, Differential Scanning Calorimetry (DSC) is the recommended analytical method. A sharp endotherm on the first heating cycle would provide an accurate melting point and confirm the crystalline nature of the pure substance.

Synthesis and Spectral Characterization

Synthetic Pathway

A common laboratory-scale synthesis involves the reduction of an ester-nitrile precursor. One documented method is the reduction of ethyl 2-cyano-2-methylpropionate using sodium borohydride in a tetrahydrofuran/water solvent system.[6]

Protocol for Synthesis: [6]

-

Dissolve ethyl 2-cyano-2-methylpropionate (1 equivalent) in a mixture of tetrahydrofuran and water.

-

Slowly add sodium borohydride (3 equivalents) to the solution at room temperature.

-

Stir the reaction mixture for approximately 3 hours.

-

Quench the reaction by the slow addition of 6N hydrochloric acid.

-

Perform an extraction with ethyl acetate. Combine the organic phases.

-

Wash the combined organic phase with water, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield this compound.

The workflow below illustrates this synthetic process.

Caption: Synthesis workflow for this compound.

Spectral Data

-

¹H NMR: The proton NMR spectrum provides clear diagnostic peaks for the compound's structure. In CDCl₃, the expected signals are a singlet for the six protons of the gem-dimethyl groups and a singlet for the two protons of the hydroxymethyl group.[6]

-

¹H-NMR (CDCl₃): δ 1.36 (s, 6H), 3.58 (s, 2H).[6]

-

-

Predicted Mass Spectrometry: Computational tools predict the collision cross-section (CCS) values for various adducts, which is useful for identification in mass spectrometry-based screening. For the [M+H]⁺ adduct, the predicted CCS is 120.7 Ų.[7]

Expert Insight: For unambiguous structural confirmation, a suite of spectroscopic techniques is essential. ¹³C NMR would reveal four distinct carbon signals. FTIR spectroscopy should show a characteristic broad absorption for the O-H stretch (around 3400 cm⁻¹) and a sharp, medium intensity peak for the C≡N stretch (around 2250 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition (C₅H₉NO).

Reactivity and Applications

The bifunctional nature of this compound makes it a valuable building block in organic synthesis.[1]

-

The hydroxyl group can undergo standard alcohol reactions such as oxidation to an aldehyde or carboxylic acid, esterification, and etherification.

-

The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine.

This dual reactivity allows for its use as an intermediate in the synthesis of more complex molecules, with potential applications in the pharmaceutical and fine chemical industries.[1] Its structural relative, 3-Hydroxy-2,2-dimethylpropanal, is a known intermediate in the production of neopentyl glycol, pharmaceuticals, and agrochemicals, suggesting similar potential pathways for the nitrile analog.[8][9]

Safety and Handling

GHS Hazard Classification

This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, such as a chemical fume hood.[2]

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

Recommended Handling Procedures

The following workflow outlines the mandatory safety protocols for handling this chemical.

Caption: Recommended safety and handling workflow.

First Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water and soap.[10][11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. If irritation persists, seek medical attention.[10][11]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical help.

-

Ingestion: Do NOT induce vomiting. Immediately call a physician or poison control center.[11]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxy-2-methylpentanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C5H9NO). Retrieved from [Link]

-

Solubility of Things. (n.d.). 3-Hydroxypropanenitrile. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Propanenitrile, 3-hydroxy- (CAS 109-78-4). Retrieved from [Link]

-

Autech Industry Co.,Ltd. (n.d.). Mastering Organic Synthesis with 3-Hydroxy-2,2-dimethylpropanal. Retrieved from [Link]

-

2a biotech. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-hydroxy-2-methylpropanenitrile (C4H7NO). Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-2,3-dimethylpentanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Propanenitrile, 2,2-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxy-2,2-dimethylpropionaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. CAS 19295-57-9: Propanenitrile, 3-hydroxy-2,2-dimethyl- [cymitquimica.com]

- 2. This compound | C5H9NO | CID 13531383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | CAS: 19295-57-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. This compound | 19295-57-9 [chemicalbook.com]

- 7. PubChemLite - this compound (C5H9NO) [pubchemlite.lcsb.uni.lu]

- 8. nbinno.com [nbinno.com]

- 9. 3-Hydroxy-2,2-dimethylpropionaldehyde | C5H10O2 | CID 11699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. biosynth.com [biosynth.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to 3-Hydroxy-2,2-dimethylpropanenitrile (CAS 19295-57-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-hydroxy-2,2-dimethylpropanenitrile, a versatile bifunctional molecule of interest in organic synthesis and pharmaceutical development. Drawing from its structural features—a primary alcohol and a nitrile group on a sterically hindered neopentyl scaffold—this document will explore its synthesis, physicochemical properties, characteristic reactivity, and applications, with a strong emphasis on practical, field-proven insights and safety protocols.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₅H₉NO, possesses a unique molecular architecture that dictates its physical and chemical behavior. The presence of both a hydroxyl (-OH) and a nitrile (-C≡N) group imparts a moderate polarity to the molecule, influencing its solubility and reactivity.[1][2] The two methyl groups on the α-carbon to the nitrile create a quaternary center, which introduces significant steric hindrance, impacting the accessibility of adjacent functional groups.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 19295-57-9 | [3][4] |

| Molecular Formula | C₅H₉NO | [3][4] |

| Molecular Weight | 99.13 g/mol | [1][3] |

| Appearance | Reported as a solid or an oil. | [1][5] |

| Boiling Point | 86-87 °C at 18 Torr (Predicted) | Guidechem |

| pKa | 13.75 ± 0.10 (Predicted) | [6] |

| XLogP3-AA | 0.2 (Computed) | [1] |

| Solubility | Expected to be soluble in water and polar organic solvents like ethanol and methanol due to hydrogen bonding capabilities of the hydroxyl group. | [1][2] |

Synthesis of this compound

The synthesis of this hydroxynitrile can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Below are two common synthetic strategies.

Method 1: Reduction of an Ester-Nitrile

A prevalent and high-yielding method involves the selective reduction of the ester functionality of a precursor like ethyl 2-cyano-2-methylpropionate. The nitrile group is generally resistant to reduction by sodium borohydride under these conditions, allowing for a clean conversion to the desired primary alcohol.

Reaction Scheme:

A diagram illustrating the synthesis of this compound via reduction.

Detailed Experimental Protocol: [5][7]

-

Dissolution: Dissolve ethyl 2-cyano-2-methylpropionate (e.g., 5.0 g, 35.4 mmol) in a mixture of tetrahydrofuran (THF, 40 mL) and water (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH₄) (e.g., 4.47 g, 106 mmol) in portions to manage the exothermic reaction and any gas evolution.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for approximately 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting material.

-

Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of 6N hydrochloric acid (HCl) until the cessation of gas evolution. This step neutralizes the excess borohydride and the resulting borate esters.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The organic layers are combined.

-

Washing and Drying: Wash the combined organic phase with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product, typically an oil, is purified by silica gel column chromatography to yield pure this compound (reported yield: ~97%).[5][7]

Method 2: Cyanohydrin Formation from a Hydroxy-aldehyde

An alternative and classic approach to hydroxynitriles is the nucleophilic addition of a cyanide source to an aldehyde. In this case, the precursor would be 3-hydroxy-2,2-dimethylpropanal (hydroxypivaldehyde). This reaction is typically performed in situ by generating hydrogen cyanide (HCN) from a salt like potassium cyanide (KCN) or sodium cyanide (NaCN) and a mineral acid.[8]

Reaction Scheme:

A diagram showing the synthesis of this compound from its aldehyde precursor.

Conceptual Protocol:

This method requires stringent safety precautions due to the high toxicity of HCN gas.

-

Setup: In a well-ventilated fume hood, dissolve 3-hydroxy-2,2-dimethylpropanal in a suitable solvent (e.g., water or a water/alcohol mixture) in a flask equipped for cooling and stirring.

-

Cyanide Addition: Add a solution of potassium cyanide.

-

Acidification: Slowly add a dilute acid (e.g., sulfuric acid) to the cooled and stirring mixture. The acid protonates the intermediate alkoxide and generates HCN in situ.

-

Reaction and Work-up: After stirring for a set period, the reaction is worked up, typically involving extraction and purification, similar to Method 1. All waste materials must be treated with bleach to neutralize any residual cyanide.

Spectroscopic and Analytical Characterization

Accurate characterization is paramount for confirming the identity and purity of the synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides key structural information. The spectrum for this compound is expected to be simple and diagnostic.

-

A singlet integrating to 6 protons for the two equivalent methyl groups (C(CH₃)₂). A reported chemical shift is δ 1.36 (s, 6H).[5][7]

-

A singlet integrating to 2 protons for the methylene group adjacent to the hydroxyl group (-CH₂OH). A reported chemical shift is δ 3.58 (s, 2H).[5][7]

-

A broad singlet for the hydroxyl proton (-OH), the chemical shift of which is dependent on concentration and solvent.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR would further confirm the carbon skeleton. Predicted shifts would include:

-

A quaternary carbon (C(CH₃)₂).

-

The methyl carbons (-CH₃).

-

The methylene carbon (-CH₂OH).

-

The nitrile carbon (-C≡N).

-

-

FTIR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is useful for identifying the key functional groups.

-

A broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the alcohol.

-

A sharp, medium-intensity absorption band around 2250-2240 cm⁻¹ for the C≡N stretching of the nitrile.

-

C-H stretching and bending vibrations in the regions of 3000-2850 cm⁻¹ and 1470-1365 cm⁻¹, respectively.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak [M]⁺ would be observed at m/z = 99. Common fragmentation patterns for β-hydroxynitriles can include the loss of water (H₂O), formaldehyde (CH₂O), or the nitrile group.

-

Purity Assessment (HPLC/GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity of the final product. For HPLC, a reversed-phase column (e.g., C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol gradient) would be a suitable starting point for method development.[3][5][9][10] GC can also be used, given the compound's predicted boiling point.

Chemical Reactivity and Applications in Drug Development

The dual functionality of this compound makes it a valuable building block in organic synthesis.

A diagram outlining the key reaction pathways for this compound.

-

Nitrile Group Transformations: The nitrile can be hydrolyzed under acidic or basic conditions to yield 3-hydroxy-2,2-dimethylpropanoic acid. Alternatively, it can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to produce the corresponding primary amine, 3-amino-2,2-dimethylpropan-1-ol.

-

Hydroxyl Group Transformations: The primary alcohol can be oxidized to the corresponding aldehyde (2,2-dimethyl-3-oxopropanenitrile) or further to the carboxylic acid. It can also undergo esterification or etherification to introduce a wide range of functional groups.

Relevance in Drug Development:

Safety, Handling, and Disposal

As a senior scientist, ensuring the safe handling of all chemicals is of utmost importance. This compound is classified with several hazards, and appropriate precautions must be taken.

GHS Hazard Classification[1]

-

Acute Toxicity, Oral (Harmful)

-

Acute Toxicity, Dermal (Harmful)

-

Skin Irritation

-

Serious Eye Irritation

-

Acute Toxicity, Inhalation (Harmful)

-

Specific target organ toxicity — single exposure (May cause respiratory irritation)

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat is required. For larger quantities or in case of potential splashing, chemical-resistant aprons and boots should be worn.

-

Respiratory Protection: All handling should be performed in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge should be used.

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid ingestion and inhalation.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, strong bases, and oxidizing agents.

-

Keep containers tightly closed when not in use.

Spill and Disposal Procedures:

-

Small Spills: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable, labeled container for chemical waste disposal.

-

Large Spills: Evacuate the area and prevent entry. Contain the spill and collect the material for disposal.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to the nitrile group, waste may require special treatment to avoid the release of cyanide.

References

-

Comparison of the HPLC and Spectrophotometric Assays for HNL. ResearchGate. [Link]

-

HPLC analysis of products of in vitro mandelonitrile glucosylation by.... ResearchGate. [Link]

-

This compound | C5H9NO | CID 13531383. PubChem. [Link]

-

Mastering Organic Synthesis with 3-Hydroxy-2,2-dimethylpropanal: A Manufacturer's Guide. [Link]

-

Propanenitrile, 3-hydroxy-. NIST WebBook. [Link]

-

3-Hydroxypropanenitrile | Solubility of Things. [Link]

-

Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. PubMed. [Link]

- Processes for the synthesis of 3-hydroxyglutaronitrile.

-

3-Hydroxy-2-methylpropanonitrile. SpectraBase. [Link]

-

3-hydroxy-2-methylpropanenitrile (C4H7NO). PubChemLite. [Link]

-

3-Hydroxy-2-methylpentanenitrile | C6H11NO | CID 54507095. PubChem. [Link]

- WO2003087041A1 - Continuous process for the manufacture of 3-hydroxy propionitrile.

-

19.2 Nitriles and hydroxynitriles. CIE A-Level Chemistry. [Link]

- EP0080700B1 - A process for producing nitrile compounds.

-

Propanenitrile, 2-hydroxy-. NIST WebBook. [Link]

- US5032402A - 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer.

Sources

- 1. This compound | C5H9NO | CID 13531383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 19295-57-9: Propanenitrile, 3-hydroxy-2,2-dimethyl- [cymitquimica.com]

- 3. Hydroxynitrile lyases from cyanogenic millipedes: molecular cloning, heterologous expression, and whole-cell biocatalysis for the production of (R)-mandelonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. guidechem.com [guidechem.com]

- 7. This compound | 19295-57-9 [chemicalbook.com]

- 8. chemistrystudent.com [chemistrystudent.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. 3-Hydroxy-2,2-dimethylpropanal | 597-31-9 | FH147438 [biosynth.com]

A Technical Guide to the Spectral Analysis of 3-Hydroxy-2,2-dimethylpropanenitrile

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on the spectral characterization of 3-hydroxy-2,2-dimethylpropanenitrile. This document provides a comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established scientific principles and field-proven insights. The methodologies and interpretations presented herein are designed to be self-validating, ensuring technical accuracy and trustworthiness.

Introduction: The Structural Elucidation of a Versatile Building Block

This compound, with the chemical formula C₅H₉NO and a molecular weight of 99.13 g/mol , is a bifunctional organic molecule of significant interest in synthetic chemistry.[1][2] Its structure incorporates both a hydroxyl and a nitrile functional group, rendering it a versatile precursor for the synthesis of a variety of more complex molecules.[3] Accurate and comprehensive spectral analysis is paramount for confirming its identity, purity, and for understanding its chemical behavior. This guide provides a detailed examination of the expected and observed spectral data for this compound.

The molecular structure of this compound is depicted below. This structure is fundamental to the interpretation of the spectral data that follows.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by its simplicity, which is a direct reflection of the molecule's symmetry.

Table 1: Experimental and Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Data Type | Source |

| 1.36 | Singlet | 6H | 2 x -CH₃ | Experimental (in CDCl₃) | [4] |

| 3.58 | Singlet | 2H | -CH₂- | Experimental (in CDCl₃) | [4] |

| Variable | Broad Singlet | 1H | -OH | Predicted | - |

Interpretation of the ¹H NMR Spectrum:

-

The Singlet at δ 1.36 ppm: This signal, integrating to six protons, is assigned to the two equivalent methyl (-CH₃) groups. The geminal dimethyl groups are chemically identical due to free rotation around the C-C single bond. The singlet multiplicity arises because there are no adjacent protons to cause spin-spin splitting.

-

The Singlet at δ 3.58 ppm: This signal, integrating to two protons, corresponds to the methylene (-CH₂-) group adjacent to the hydroxyl group. Its singlet nature is due to the absence of vicinal protons.

-

The -OH Proton Signal: The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It is expected to appear as a broad singlet and may exchange with deuterium in deuterated solvents like D₂O, leading to its disappearance from the spectrum.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal intensity.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment | Data Type | Source |

| ~22 | 2 x -CH₃ | Predicted | [5][6] |

| ~35 | Quaternary C | Predicted | [5][6] |

| ~70 | -CH₂-OH | Predicted | [5][6] |

| ~120 | -C≡N | Predicted | [5][6] |

Interpretation of the ¹³C NMR Spectrum:

-

Signal around δ 22 ppm: This upfield signal is attributed to the two equivalent methyl carbons.

-

Signal around δ 35 ppm: This signal corresponds to the quaternary carbon atom to which the two methyl groups and the nitrile group are attached.

-

Signal around δ 70 ppm: This downfield signal is assigned to the methylene carbon bonded to the electronegative oxygen atom of the hydroxyl group.

-

Signal around δ 120 ppm: This signal in the mid-range of the spectrum is characteristic of a nitrile carbon.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in 0.5-0.7 mL of a deuterated solvent.

-

Instrument Setup: Use a broadband probe and set the spectrometer to the ¹³C frequency.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the chemical shifts to the solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted and Comparative IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration | Data Type | Source |

| 3600-3200 (broad) | O-H | Stretching | Predicted/Comparative | [7][8] |

| 3000-2850 | C-H | Stretching | Predicted/Comparative | [7][8] |

| ~2250 | C≡N | Stretching | Predicted/Comparative | [7][8] |

| ~1050 | C-O | Stretching | Predicted/Comparative | [7][8] |

Interpretation of the IR Spectrum:

-

Broad Band at 3600-3200 cm⁻¹: This is a characteristic absorption for the O-H stretching vibration of an alcohol. The broadness of the peak is due to hydrogen bonding.

-

Bands at 3000-2850 cm⁻¹: These absorptions are due to the C-H stretching vibrations of the methyl and methylene groups.

-

Sharp Band around 2250 cm⁻¹: This absorption is characteristic of the C≡N stretching vibration of a nitrile. The intensity of this band can vary.

-

Band around 1050 cm⁻¹: This absorption corresponds to the C-O stretching vibration of the primary alcohol.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Place the sample in the IR spectrometer.

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify and assign the characteristic absorption bands to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Data Type | Source |

| 99.0684 | [M]⁺ | Predicted | [1][9] |

| 100.0757 | [M+H]⁺ | Predicted | [9] |

| 122.0576 | [M+Na]⁺ | Predicted | [9] |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (99.13). High-resolution mass spectrometry would show this at approximately m/z 99.0684.[1][9]

-

Adduct Ions: In soft ionization techniques like Electrospray Ionization (ESI), adduct ions such as [M+H]⁺ (m/z 100.0757) and [M+Na]⁺ (m/z 122.0576) are commonly observed.[9]

-

Fragmentation Pattern: Under electron ionization (EI), the molecule is expected to fragment. Key fragmentation pathways could include the loss of a methyl group (-15 amu), a hydroxyl group (-17 amu), or a CH₂OH group (-31 amu). The observation of these fragment ions would further support the proposed structure.

Caption: Predicted Fragmentation in Mass Spectrometry.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Ionize the sample using an appropriate technique (e.g., EI for fragmentation information or ESI for molecular weight determination).

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Data Analysis: Detect the ions and generate a mass spectrum. Analyze the spectrum to determine the molecular weight and identify fragmentation patterns.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and Mass Spectrometry provides a detailed and unambiguous confirmation of its molecular structure. The combination of these techniques allows for the confident identification of its functional groups and the overall connectivity of the molecule. While a complete set of experimental data is not fully available in the public domain, the combination of partial experimental data, predicted spectra, and comparison with analogous compounds provides a robust framework for the characterization of this important synthetic intermediate. This guide serves as a valuable resource for scientists engaged in the synthesis, analysis, and application of this compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0003453). [Link]

-

NIST. Propanenitrile, 3-hydroxy-. NIST Chemistry WebBook. [Link]

-

PubChemLite. This compound (C5H9NO). [Link]

-

NIST. Propanenitrile, 3-hydroxy- IR Spectrum. NIST Chemistry WebBook. [Link]

-

NIST. Propanenitrile, 3-hydroxy- Mass Spectrum. NIST Chemistry WebBook. [Link]

-

Chemical Synthesis Database. 3-hydroxy-4,4-dimethylpentanenitrile. [Link]

-

Alchimica. This compound (1 x 5 g). [Link]

-

PubChem. 2-Hydroxy-2,3-dimethylpentanenitrile. National Center for Biotechnology Information. [Link]

-

NIST. Propanenitrile, 2,2-dimethyl-. NIST Chemistry WebBook. [Link]

-

NIST. 2,2-Dimethyl-3-hydroxypropionaldehyde IR Spectrum. NIST Chemistry WebBook. [Link]

Sources

- 1. This compound | C5H9NO | CID 13531383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. CAS 19295-57-9: Propanenitrile, 3-hydroxy-2,2-dimethyl- [cymitquimica.com]

- 4. This compound | 19295-57-9 [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. hmdb.ca [hmdb.ca]

- 7. Propanenitrile, 3-hydroxy- [webbook.nist.gov]

- 8. 2,2-Dimethyl-3-hydroxypropionaldehyde [webbook.nist.gov]

- 9. PubChemLite - this compound (C5H9NO) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Solubility of 3-Hydroxy-2,2-dimethylpropanenitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Hydroxy-2,2-dimethylpropanenitrile (CAS 19295-57-9), a key intermediate in various chemical syntheses. The document elucidates the molecular features governing its solubility and provides both qualitative and inferred quantitative solubility profiles in a range of common organic solvents. Furthermore, this guide presents detailed, field-proven experimental protocols for the precise determination of its solubility, ensuring scientific integrity and reproducibility. This resource is intended for researchers, scientists, and drug development professionals who utilize hydroxynitriles in their work.

Introduction: Understanding the Solubility of this compound

This compound, with the molecular formula C₅H₉NO, is a bifunctional organic molecule featuring both a hydroxyl (-OH) group and a nitrile (-C≡N) group.[1][2][3] The interplay of these functional groups, along with the steric hindrance provided by the gem-dimethyl groups, dictates its physicochemical properties, most notably its solubility in various organic media. The principle of "like dissolves like" is fundamental to understanding its solubility profile; the polar nature of the hydroxyl and nitrile moieties suggests a high affinity for polar solvents.[4]

The hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor, while the nitrogen atom of the nitrile group possesses a lone pair of electrons, allowing it to act as a hydrogen bond acceptor.[5] These hydrogen bonding capabilities are the primary drivers for its solubility in protic and polar aprotic solvents. Conversely, the nonpolar hydrocarbon backbone, although relatively small, influences its interaction with nonpolar solvents.

Physicochemical Properties of this compound

A thorough understanding of the molecule's physical and chemical properties is essential for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| CAS Number | 19295-57-9 | [1][2][3] |

| Molecular Formula | C₅H₉NO | [1][2][3] |

| Molecular Weight | 99.13 g/mol | [1] |

| Appearance | Oily liquid (based on synthesis reports) | [6] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Topological Polar Surface Area | 44 Ų | [1] |

Solubility Profile: Insights from Structural Analogues

Qualitative Solubility Based on Analogues:

Based on the reported solubility of compounds like lactonitrile (2-hydroxypropanenitrile) and 2-hydroxy-2-methylpropanenitrile (acetone cyanohydrin), a qualitative solubility profile for this compound can be confidently inferred.

| Solvent Class | Example Solvents | Expected Solubility of this compound | Rationale and Supporting Evidence from Analogues |

| Polar Protic | Methanol, Ethanol, Water | High to Very High | Lactonitrile is soluble in water, ethanol, and ether.[7] 2-Hydroxy-2-methylpropanenitrile is very soluble in water and soluble in commonly used organic solvents.[8][9] The strong hydrogen bonding between the hydroxyl group of the solute and the solvent molecules is the primary driver for high solubility. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | High | The dipole-dipole interactions between the polar functional groups of the solute and the solvent, as well as the hydrogen bond accepting capability of the solvent, promote dissolution. |

| Less Polar | Dichloromethane, Chloroform | Moderate | Mandelonitrile is freely soluble in chloroform.[10] While the polar groups are less effectively solvated, the hydrocarbon portion of the molecule can interact with these solvents. |

| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | The presence of polar functional groups limits solubility in nonpolar aromatic solvents. |

| Nonpolar Aliphatic | Hexane, Heptane, Petroleum Ether | Low to Insoluble | Lactonitrile is insoluble in petroleum ether.[11] 2-Hydroxy-2-methylpropanenitrile is insoluble in petroleum ether.[8] The significant difference in polarity between the solute and solvent leads to poor miscibility. |

Experimental Determination of Solubility: A Practical Guide

To obtain precise, quantitative solubility data, a rigorous experimental approach is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[12][13] This section provides a detailed, step-by-step protocol that can be adapted for this compound.

The Isothermal Shake-Flask Method: A Self-Validating Protocol

The core principle of this method is to create a saturated solution of the solute in the solvent of interest at a constant temperature, followed by the quantitative analysis of the solute concentration in the supernatant.[13]

Diagram of the Experimental Workflow:

Caption: Workflow for determining the solubility of this compound.

Detailed Step-by-Step Methodology

Materials and Reagents:

-

This compound (of known purity)

-

Organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Temperature-controlled shaker bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Appropriate analytical instrumentation (e.g., HPLC with UV detector or a gravimetric setup)

Procedure:

-

Preparation of the Slurry:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[12] It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand in the temperature-controlled bath for several hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask for dilution (for HPLC analysis). This step is critical to remove any undissolved microparticles.

-

Quantitative Analysis Methods

a) Gravimetric Analysis:

This method is suitable for non-volatile solutes and provides a direct measurement of the dissolved solid mass.[14][15]

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a known volume of the filtered saturated solution into the evaporating dish and weigh it again to determine the mass of the solution.

-

Carefully evaporate the solvent in a fume hood or a vacuum oven at a temperature below the boiling point of the solute.

-

Once the solvent is fully evaporated, dry the dish containing the residue to a constant weight in an oven.

-

The weight of the residue represents the mass of this compound dissolved in the known mass or volume of the solvent.

b) High-Performance Liquid Chromatography (HPLC) Analysis:

HPLC is a highly sensitive and specific method for determining the concentration of a solute in a solution.[16][17]

-

Method Development: Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, and detection wavelength.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Calculate the concentration of the undiluted saturated solution using the calibration curve and the dilution factor.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: The dissolution of a solid in a liquid is typically an endothermic process. Therefore, the solubility of this compound is expected to increase with an increase in temperature.

-

Solvent Polarity: As discussed, the polarity of the solvent is a critical factor. Polar solvents will generally be more effective at dissolving this polar molecule.

-

Purity of Solute and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.

-

pH (in aqueous or protic solvents): While this compound is not strongly acidic or basic, extreme pH values could potentially lead to hydrolysis of the nitrile group over time, which would affect the equilibrium solubility measurement.

Diagram of Influencing Factors:

Caption: Key factors influencing the solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is sparse in the public domain, a strong, evidence-based prediction of its solubility profile can be made based on its molecular structure and the known properties of its structural analogues. It is anticipated to be highly soluble in polar protic and aprotic solvents and poorly soluble in nonpolar aliphatic solvents. For applications requiring precise solubility values, the detailed experimental protocols provided in this guide offer a robust framework for their determination. The isothermal shake-flask method, coupled with either gravimetric or HPLC analysis, stands as a reliable approach to generate accurate and reproducible solubility data, which is crucial for process development, formulation, and fundamental research in the chemical and pharmaceutical sciences.

References

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

ChemBK. (n.d.). 2-hydroxy-2-methylpropanenitrile. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

PubChem. (n.d.). Lactonitrile. Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Drug Analysis. (2021). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

ACS Publications. (n.d.). Determining the Solubility of Organic Compounds in Supercritical Carbon Dioxide Using Supercritical Fluid Chromatography Directly Interfaced to Supercritical Fluid Solubility Apparatus. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Retrieved from [Link]

-

Scribd. (n.d.). Gravimetric Analysis. Retrieved from [Link]

-

Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved from [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

-

PubChem. (n.d.). Mandelonitrile. Retrieved from [Link]

-

NIH. (n.d.). Activity and Enantioselectivity of the Hydroxynitrile Lyase MeHNL in Dry Organic Solvents. PMC. Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

Wikipedia. (n.d.). Lactonitrile. Retrieved from [Link]

-

Stenutz. (n.d.). 2-hydroxy-2-methylpropanenitrile. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Acetone Cyanohydrin. Retrieved from [Link]

-

ACS Publications. (n.d.). Hydroxynitrile Lyases: Insights into Biochemistry, Discovery, and Engineering. ACS Catalysis. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 22). Physical Properties of Nitriles. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxy-2-methylpentanenitrile. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxy-2,3-dimethylpentanenitrile. Retrieved from [Link]

-

CIE A-Level Chemistry. (n.d.). 19.2 Nitriles and hydroxynitriles. Retrieved from [Link]

-

Save My Exams. (2025, June 23). Hydroxynitrile. Retrieved from [Link]

Sources

- 1. This compound | C5H9NO | CID 13531383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. guidechem.com [guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Mandelonitrile | 532-28-5 [chemicalbook.com]

- 7. Buy Lactonitrile | 78-97-7 [smolecule.com]

- 8. chembk.com [chembk.com]

- 9. 2-Hydroxy-2-methylpropionitrile(75-86-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. Mandelonitrile technical grade 532-28-5 [sigmaaldrich.com]

- 11. Lactonitrile | C3H5NO | CID 6572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. enamine.net [enamine.net]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. pharmajournal.net [pharmajournal.net]

- 16. pharmaguru.co [pharmaguru.co]

- 17. sciforum.net [sciforum.net]

An In-depth Technical Guide to the Thermal Stability of 3-Hydroxy-2,2-dimethylpropanenitrile

Abstract

This technical guide provides a comprehensive framework for assessing the thermal stability of 3-Hydroxy-2,2-dimethylpropanenitrile. Intended for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of thermal decomposition and outlines a suite of robust experimental protocols to characterize the thermal hazards associated with this compound. In the absence of extensive publicly available data on its specific thermal behavior, this guide emphasizes the principles of experimental design and data interpretation, enabling users to generate reliable safety data. We will explore the application of Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC) to determine critical safety parameters such as onset decomposition temperature, heat of decomposition, and time-to-maximum-rate under adiabatic conditions.

Introduction: Understanding the Molecule

This compound, with the chemical formula C5H9NO, is a bifunctional organic molecule containing both a hydroxyl (-OH) and a nitrile (-C≡N) group.[1][2][3] This structure suggests a moderate degree of polarity and the potential for hydrogen bonding, influencing its physical properties and solubility.[1] While the nitrile group is a versatile synthetic handle, it also introduces a potential energetic functional group that warrants a thorough investigation of the molecule's thermal stability.

Safety data sheets indicate that the compound is stable under standard ambient conditions.[4] However, the presence of the nitrile functionality, coupled with the hydroxyl group, necessitates a deeper understanding of its behavior at elevated temperatures to ensure safe handling, storage, and use in chemical processes. Exothermic decomposition reactions can lead to thermal runaway, a hazardous condition where the rate of heat generation exceeds the rate of heat removal, potentially causing catastrophic failure of containment.[5]

This guide will provide the scientific rationale and detailed methodologies for a comprehensive thermal stability assessment.

Theoretical Considerations for Thermal Decomposition

The thermal stability of a chemical compound is dictated by the energy required to break its weakest chemical bonds. For this compound, several decomposition pathways can be postulated:

-

Decyanation: The cleavage of the C-CN bond, potentially releasing hydrogen cyanide, a toxic gas. The thermal decomposition of other nitriles, such as polyacrylonitrile, is known to produce significant quantities of hydrogen cyanide.[4]

-

Dehydration: Elimination of a water molecule, facilitated by the hydroxyl group.

-

Oxidation: In the presence of an oxidizing agent, the molecule can undergo rapid and highly exothermic decomposition. Existing safety data warns of violent reactions with strong oxidizing agents.[4]

-

Hydrolysis: The nitrile group can be susceptible to hydrolysis, especially in the presence of acids or bases, to form a carboxylic acid.[6] This process can be exothermic.

The actual decomposition pathway and its associated energetics are dependent on factors such as temperature, heating rate, pressure, and the presence of contaminants or incompatible materials.

Experimental Assessment of Thermal Stability

A multi-technique approach is essential for a thorough evaluation of thermal stability. The following sections detail the key experimental protocols.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for screening thermal hazards.[7] It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of thermal events like melting, crystallization, and decomposition.

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into a high-pressure DSC pan (e.g., gold-plated stainless steel). The use of a high-pressure pan is crucial to contain any evolved gases and obtain an accurate heat of decomposition.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., 0°C).

-

Ramp the temperature at a constant heating rate (e.g., 2-10°C/min) to a final temperature well above any suspected decomposition (e.g., 350°C). A slower heating rate can provide better resolution of thermal events.

-

-

Data Analysis:

-

Onset Temperature (Tonset): Determine the temperature at which the exothermic decomposition begins. This is a critical parameter for defining safe operating temperatures.

-

Peak Exotherm Temperature (Tpeak): The temperature at which the rate of heat release is at its maximum.

-

Heat of Decomposition (ΔHd): Integrate the area under the exothermic peak to quantify the total energy released during decomposition.

-

Data Presentation: DSC Results

| Parameter | Value |

| Onset Temperature (Tonset) | To be determined experimentally |

| Peak Exotherm Temperature (Tpeak) | To be determined experimentally |

| Heat of Decomposition (ΔHd) | To be determined experimentally |

Diagram: DSC Experimental Workflow

Caption: Workflow for DSC analysis of thermal stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[8] It is used to determine decomposition temperatures and to quantify mass loss associated with decomposition. When coupled with an evolved gas analysis technique like Fourier Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS), TGA can identify the gaseous decomposition products.

Experimental Protocol: TGA-FTIR/MS Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate.

-

Ensure the heated transfer line to the FTIR or MS is at a temperature sufficient to prevent condensation of evolved gases.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature below its boiling point.

-

Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature where all decomposition has ceased (e.g., 600°C).

-

-

Data Analysis:

-

Onset of Mass Loss (Tonset): The temperature at which significant mass loss begins.

-

Mass Loss Steps: Identify the number and temperature ranges of distinct mass loss events.

-

Residue: Determine the percentage of non-volatile residue remaining at the final temperature.

-

Evolved Gas Analysis: Correlate the mass loss events with the spectra from the FTIR or MS to identify the chemical nature of the evolved gases (e.g., HCN, H2O, CO, CO2, etc.).

-

Data Presentation: TGA Results

| Parameter | Value |

| Onset of Mass Loss (Tonset) | To be determined experimentally |

| Primary Decomposition Temperature Range | To be determined experimentally |

| Final Residue (%) | To be determined experimentally |

| Major Gaseous Decomposition Products | To be determined experimentally |

Diagram: TGA-FTIR/MS Experimental Workflow

Caption: Workflow for TGA with evolved gas analysis.

Accelerating Rate Calorimetry (ARC)

ARC is a crucial tool for assessing the potential for thermal runaway. It simulates a worst-case scenario of adiabatic conditions (no heat loss to the surroundings). The data obtained can be used to calculate time-to-maximum-rate (TMR) and self-accelerating decomposition temperature (SADT).

Experimental Protocol: ARC Analysis

-

Sample Preparation: A larger sample size (typically 1-10 g) is used. The sample is placed in a robust, sealed container (a "bomb").

-

Instrument Setup: The sample bomb is placed in a calorimeter that is designed to maintain an adiabatic environment.

-

Thermal Program (Heat-Wait-Search):

-

The sample is heated to a starting temperature.

-

The system waits for thermal equilibrium.

-

The instrument then searches for any self-heating from the sample. If the rate of temperature rise exceeds a predefined threshold (e.g., 0.02°C/min), the calorimeter heaters will match the sample temperature, thus maintaining adiabatic conditions.

-

-

Data Analysis:

-

Onset Temperature: The temperature at which self-heating is first detected.

-

Temperature and Pressure vs. Time: The primary data output, showing the progression of the runaway reaction.

-

Time-to-Maximum-Rate (TMR): The time it takes for the reaction to reach its maximum rate from the onset of self-heating. This is a critical safety parameter.

-

Adiabatic Temperature Rise (ΔTad): The total temperature increase due to the decomposition.

-

Data Presentation: ARC Results

| Parameter | Value |

| Onset Temperature of Self-Heating | To be determined experimentally |

| Maximum Temperature Reached | To be determined experimentally |

| Maximum Pressure Reached | To be determined experimentally |

| Time-to-Maximum-Rate (TMR) at Onset | To be determined experimentally |

Integrated Hazard Assessment and Safe Handling

The data from DSC, TGA, and ARC should be synthesized to form a complete picture of the thermal hazards of this compound.

-

The DSC onset temperature provides a conservative upper limit for safe processing temperatures.

-

The TGA data , particularly the identification of toxic gases like HCN, informs the necessary ventilation and personal protective equipment (PPE) requirements.

-

The ARC data is critical for process scale-up, as it provides information on the potential for a runaway reaction under adiabatic conditions.

Recommendations for Safe Handling:

-

Storage: Store in a cool, well-ventilated area away from heat sources and strong oxidizing agents.[4]

-

Handling: Avoid heating the material above the onset temperature determined by DSC. Use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4] If there is a potential for aerosol generation or heating, work in a fume hood.

-

Process Safety: For any process involving heating of this compound, a thorough risk assessment incorporating the thermal stability data is mandatory. The TMR from ARC data should be used to design appropriate cooling and emergency relief systems.

Conclusion